molecular formula C18H15NO3 B6337501 (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone CAS No. 1187163-82-1

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337501
CAS No.: 1187163-82-1
M. Wt: 293.3 g/mol
InChI Key: SCXOYMGGRBYNNN-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . This compound features a quinoline moiety attached to a methanone group, which is further substituted with a 2,4-dimethoxyphenyl group. The presence of both quinoline and methoxyphenyl groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with 3-quinolinecarboxylic acid in the presence of a suitable catalyst . The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone is unique due to the specific positioning of the methoxy groups and the quinoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-14-7-8-15(17(10-14)22-2)18(20)13-9-12-5-3-4-6-16(12)19-11-13/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXOYMGGRBYNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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